![molecular formula C19H15N5O B5179014 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific proteins and enzymes involved in various biochemical pathways.
Mécanisme D'action
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone acts as a small molecule inhibitor that targets specific proteins and enzymes. It binds to the active site of these proteins and enzymes, preventing their activity and leading to downstream effects on various biochemical pathways. The exact mechanism of action varies depending on the specific protein or enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein or enzyme targeted. In cancer, inhibition of CDKs leads to cell cycle arrest and apoptosis, resulting in decreased tumor growth. In inflammation, inhibition of PDE4 leads to decreased production of pro-inflammatory cytokines, resulting in decreased inflammation. In neurodegenerative disorders, inhibition of GSK3 leads to increased neuronal survival and function, resulting in improved symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone in lab experiments include its specificity for targeted proteins and enzymes, its ability to inhibit activity at low concentrations, and its potential therapeutic applications. However, limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
Orientations Futures
For research on 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone include further studies on its specific targets and mechanisms of action, optimization of its pharmacokinetic properties, and development of novel derivatives with improved efficacy and safety profiles. Additionally, research on its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, could be explored.
Méthodes De Synthèse
The synthesis of 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone involves a series of chemical reactions. The starting material for the synthesis is 4-aminopyrazolo[3,4-d]pyrimidine, which undergoes a coupling reaction with 4-chlorobenzophenone to form 4-(4-chlorophenyl)-1-(4-pyrazolyl)pyrimidin-2-amine. This intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline to yield the final product, this compound.
Applications De Recherche Scientifique
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of specific proteins and enzymes involved in cancer, inflammation, and neurodegenerative disorders. In cancer, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important for cell cycle progression and proliferation. In inflammation, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been found to inhibit the activity of glycogen synthase kinase 3 (GSK3), which is involved in the regulation of neuronal function and survival.
Propriétés
IUPAC Name |
1-[3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-13(25)14-6-5-7-15(10-14)23-18-17-11-22-24(19(17)21-12-20-18)16-8-3-2-4-9-16/h2-12H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALLKOIZGEJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

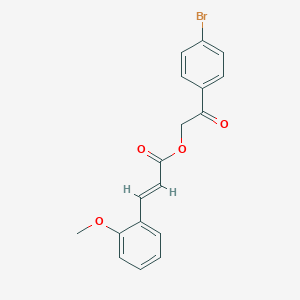
![isopropyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5178942.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5178947.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)
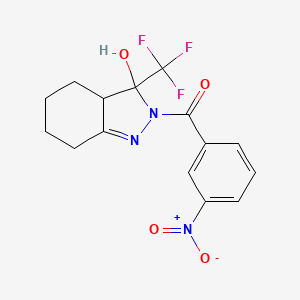
![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)
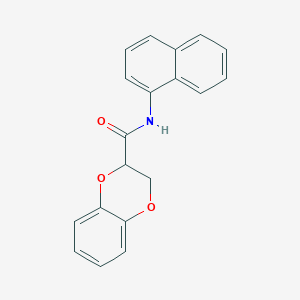
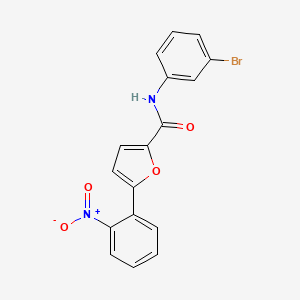
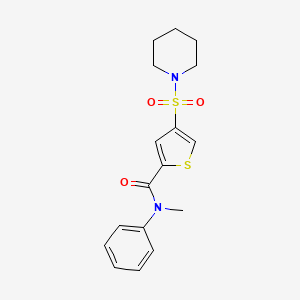
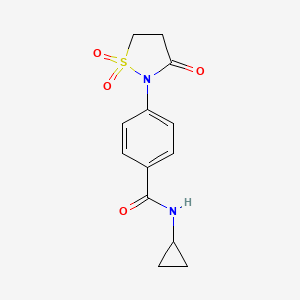
![N,N'-[(4-fluorophenyl)methylene]bisacrylamide](/img/structure/B5179026.png)
